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Compound of Interest

Compound Name: 4-Bromo-2-methoxythiazole

Cat. No.: B1273696

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
bromo-2-methoxythiazole, a heterocyclic compound of interest in synthetic and medicinal
chemistry. Due to the limited availability of published experimental spectra for this specific
molecule, this document presents predicted spectroscopic data based on the analysis of
structurally similar compounds and established spectroscopic principles. Detailed experimental
protocols for acquiring such data are also provided to facilitate laboratory work and structural
verification.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 4-bromo-2-methoxythiazole. These values serve
as a reference for the identification and characterization of this compound.

Table 1: Predicted *H NMR Data (500 MHz, CDCl3)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.15 Singlet 1H H-5 (Thiazole ring)
~4.10 Singlet 3H -OCHs
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Note: The chemical shift of the thiazole proton is influenced by the electron-withdrawing
bromine at position 4 and the electron-donating methoxy group at position 2.

. 1 13
Chemical Shift (6) ppm Assighment
~168 C-2 (Thiazole ring)
~115 C-4 (Thiazole ring)
~112 C-5 (Thiazole ring)
~58 -OCHs

Note: The chemical shifts are estimated based on the expected electronic environment of each
carbon atom within the substituted thiazole ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment
~3120 Medium C-H stretch (Thiazole ring)
~2950, ~2850 Medium C-H stretch (Aliphatic -OCHs)
~1610 Medium C=N stretch (Thiazole ring)
~1480 Medium C=C stretch (Thiazole ring)

C-O-C asymmetric stretch
~1250 Strong

(methoxy)

C-0O-C symmetric stretch
~1050 Strong

(methoxy)

C-H out-of-plane bend
~800 Strong ] ]

(Thiazole ring)
~650 Medium C-Br stretch

Note: The IR spectrum is predicted to show characteristic absorptions for the thiazole ring, the
methoxy group, and the carbon-bromine bond.
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Table 4: Predicted Electron lonization Mass

Sp_ecj;m_m_etLy (EI-MS) Data

Relative Intensity Assignment

[M]*" (Molecular ion, due to

193/195 High 79Br/81Br isotopes)
178/180 Medium [M - CHs]*
150/152 Medium [M - CHs - CO]*
114 Low [M - Br]*

71 Low [CsHsS]*

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine
(1%3Br and &1Br are in an approximate 1:1 ratio), leading to M and M+2 peaks of nearly equal
intensity.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation:

» Dissolve approximately 5-10 mg of 4-bromo-2-methoxythiazole in 0.6-0.7 mL of deuterated
chloroform (CDCls).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

 Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,
dry 5 mm NMR tube.

1H NMR Acquisition:
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Pulse Program: Standard single-pulse experiment.

Acquisition Time: Approximately 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32, depending on sample concentration.

Spectral Width: 0-12 ppm.

13C NMR Acquisition:

e Pulse Program: Standard proton-decoupled pulse sequence.
e Acquisition Time: Approximately 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

e Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low
natural abundance of 13C.

e Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated
Total Reflectance (ATR) accessory.

Sample Preparation:
e For a liquid sample, place one drop directly onto the ATR crystal.

o For a solid sample, place a small amount of the powder onto the crystal and apply pressure
using the instrument's clamp to ensure good contact.

Data Acquisition:

e Record a background spectrum of the clean, empty ATR crystal.
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e Place the sample on the crystal and acquire the sample spectrum.

e The instrument software will automatically ratio the sample spectrum against the background
to produce the final transmittance or absorbance spectrum.

e Spectral Range: 4000-400 cm~1,
e Resolution: 4 cm™1,

e Number of Scans: 16-32.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron lonization (EIl) source, such as a Gas
Chromatograph-Mass Spectrometer (GC-MS).

Sample Introduction:

« Introduce a dilute solution of 4-bromo-2-methoxythiazole in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) into the instrument. If using GC-MS, the sample will be
vaporized and separated on the GC column before entering the mass spectrometer.

lonization and Analysis:

e The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing
ionization and fragmentation.

e The resulting positively charged ions are accelerated and separated by the mass analyzer
(e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound like 4-bromo-2-methoxythiazole.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

« To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2-methoxythiazole: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1273696#spectroscopic-data-of-4-bromo-2-
methoxythiazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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